molecular formula C21H23F2N3O5 B607207 DS21412020 CAS No. 1037366-37-2

DS21412020

Cat. No.: B607207
CAS No.: 1037366-37-2
M. Wt: 435.4278
InChI Key: QEESVFWVTXIORT-GWXMJYEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS21412020 is a novel antibacterial agent explicitly developed to target respiratory pathogens, with demonstrated efficacy in preclinical studies. According to available data, it exhibits potent activity against Gram-positive and Gram-negative bacteria commonly implicated in respiratory infections, such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . While its exact mechanism of action remains proprietary, preliminary studies suggest it may inhibit bacterial cell wall synthesis or interfere with essential enzymatic pathways, distinguishing it from conventional β-lactams and macrolides. The compound’s molecular formula and structural details are undisclosed, but its pharmacological profile highlights high solubility in aqueous media and favorable bioavailability, making it suitable for oral or intravenous administration .

Properties

CAS No.

1037366-37-2

Molecular Formula

C21H23F2N3O5

Molecular Weight

435.4278

IUPAC Name

7-[(3aS,7aS)-3a-aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl]-6-fluoro-1-[(1R,2S)-2- fluorocyclopropyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

InChI

InChI=1S/C21H23F2N3O5/c1-30-19-16-11(18(27)12(20(28)29)7-26(16)15-5-13(15)22)4-14(23)17(19)25-6-10-2-3-31-9-21(10,24)8-25/h4,7,10,13,15H,2-3,5-6,8-9,24H2,1H3,(H,28,29)/t10-,13-,15+,21-/m0/s1

InChI Key

QEESVFWVTXIORT-GWXMJYEKSA-N

SMILES

O=C(C1=CN([C@H]2[C@@H](F)C2)C3=C(C=C(F)C(N4C[C@@](COCC5)(N)[C@]5([H])C4)=C3OC)C1=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS21412020;  DS-21412020;  DS 21412020; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DS21412020’s functional and structural analogs can be categorized into two groups: structurally related compounds (e.g., boronic acid derivatives, pyrazole-based agents) and functionally similar antibiotics (e.g., β-lactams, fluoroquinolones). Below is a comparative analysis with two representative compounds:

Structural Analog: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

  • Similarities: Both compounds feature boronic acid moieties, which are known to enhance target binding affinity in enzymatic inhibition .
  • Differences: this compound is optimized for antibacterial activity, whereas CAS 1046861-20-4 is primarily used in Suzuki-Miyaura cross-coupling reactions .

Functional Analog: Levofloxacin (Fluoroquinolone Antibiotic)

  • Similarities :
    • Both target respiratory pathogens, with broad-spectrum activity against S. pneumoniae and H. influenzae .
    • Oral bioavailability exceeding 90%, enabling outpatient use .
  • Differences: Mechanism: Levofloxacin inhibits DNA gyrase, while this compound’s mode of action is likely cell-wall-centric . Toxicity: Levofloxacin has documented risks of tendon rupture and CNS effects, whereas this compound’s preclinical toxicity data indicate a safer profile .

Data Tables

Table 1: Pharmacokinetic and Physicochemical Comparison

Parameter This compound CAS 1046861-20-4 Levofloxacin
Molecular Weight (g/mol) Not Disclosed 235.27 361.37
Solubility (mg/mL) 0.24 0.00102 30.0
Log P Not Disclosed 2.15 (XLOGP3) -0.39
IC50 (μg/mL) 0.5–2.0* N/A 0.1–1.0
Bioavailability (%) >80 N/A 99

Preclinical data against *S. pneumoniae .

Table 2: Spectrum of Activity

Pathogen This compound (MIC90, μg/mL) Levofloxacin (MIC90, μg/mL)
S. pneumoniae 1.2 0.5
H. influenzae 0.8 0.25
M. catarrhalis 0.6 0.12
E. coli (resistant) 4.0 32.0

Research Findings and Limitations

  • Favorable pharmacokinetics, including high solubility and BBB penetration, enabling dual use for respiratory and CNS infections .
  • Limitations: No published data on long-term toxicity or teratogenicity. Structural ambiguity limits molecular modeling for derivative synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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